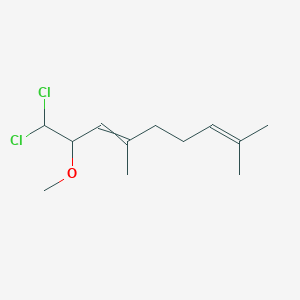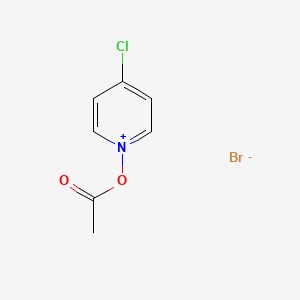
1-(Acetyloxy)-4-chloropyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is an organic compound that features both an acetyloxy group and a chloropyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloropyridine} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(Acetyloxy)-4-chloropyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)-4-chloropyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chloropyridinium ion can interact with various biological molecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Acetyloxy)-2-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-3-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-5-chloropyridin-1-ium bromide
Uniqueness
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is unique due to the specific positioning of the acetyloxy and chloro groups on the pyridinium ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Propiedades
Número CAS |
78378-17-3 |
|---|---|
Fórmula molecular |
C7H7BrClNO2 |
Peso molecular |
252.49 g/mol |
Nombre IUPAC |
(4-chloropyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C7H7ClNO2.BrH/c1-6(10)11-9-4-2-7(8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 |
Clave InChI |
WMJZAFJIAWPOSN-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[N+]1=CC=C(C=C1)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


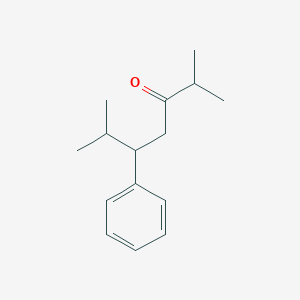
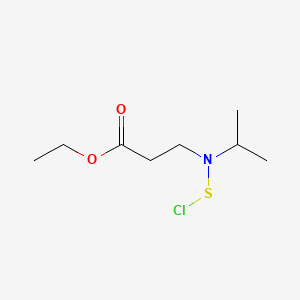
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
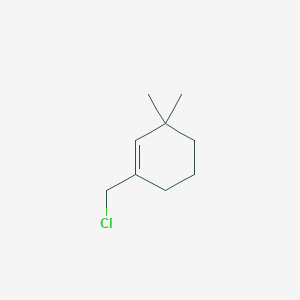
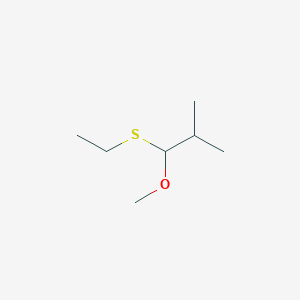
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
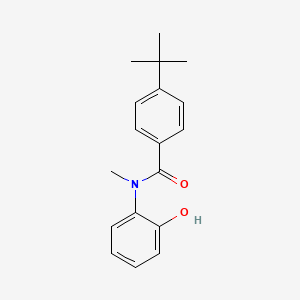
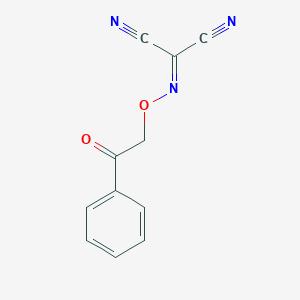
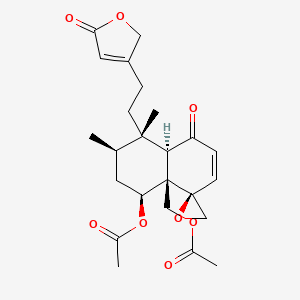

![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
